4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-4-14(9-13(12)2)17(21)20-8-6-15(10-20)22-16-5-7-18-11-19-16/h3-5,7,9,11,15H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWKZNWEQOOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidinyl moiety and a dimethylbenzoyl group. The structural formula can be represented as follows:
This unique structure allows for diverse interactions with biological targets, contributing to its pharmacological potential.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating significant potency compared to standard chemotherapeutics .
- Case Study 2 : A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Case Study 3 : A series of tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential. The following table summarizes key differences in biological activity:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Pyrimidine + Pyrrolidine | High (IC50: 10-25 µM) | Moderate (MIC: 5-15 µg/mL) |
| 4-{[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine | Pyridine + Pyrrolidine | Moderate (IC50: 30 µM) | Low (MIC: >20 µg/mL) |
| 8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline | Quinoline + Pyrrolidine | High (IC50: <10 µM) | Moderate (MIC: 10 µg/mL) |
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s pyrimidine core lacks the fused pyrazolo ring present in analogs from –3. Pyrazolo-pyrimidines exhibit enhanced planarity, which can improve binding to flat enzymatic pockets (e.g., kinases) . The absence of this feature in the target compound may reduce affinity for such targets but increase metabolic stability.
Substituent Effects: Lipophilicity: The 3,4-dimethylbenzoyl group in the target compound contributes to higher lipophilicity compared to fluorinated analogs (e.g., 12c’s 4-fluorobenzoyl) but lower than brominated/trifluoromethylated derivatives (e.g., 12m) . Electron-Withdrawing vs. Donor Groups: Fluorine and bromine substituents in analogs enhance dipole interactions and metabolic resistance, whereas methyl groups in the target compound may improve membrane permeability but increase susceptibility to oxidative metabolism.
Linker Flexibility: The pyrrolidin-3-yloxy linker in the target compound introduces conformational flexibility compared to rigid chromenone or aryl-phenoxy groups in analogs. This may allow better adaptation to hydrophobic binding pockets but reduce selectivity.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine with high purity?
Answer: Synthesis typically involves multi-step reactions, including:
- Pyrrolidine Functionalization: Reacting pyrrolidine-3-ol with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions to form the benzoylated intermediate .
- Pyrimidine Coupling: Using nucleophilic aromatic substitution (SNAr) to attach the functionalized pyrrolidine to a chloropyrimidine scaffold. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid hydrolysis of sensitive groups .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization in aprotic solvents (e.g., acetonitrile) ensures >95% purity .
Q. How can structural confirmation and electronic properties of this compound be validated?
Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry of the pyrrolidine-pyrrolidinone system .
- NMR Spectroscopy: - and -NMR confirm regioselectivity of the benzoyl and pyrimidine substituents. For example, the pyrimidine C-O-C linkage shows distinct splitting patterns in -NMR .
- Computational Analysis: Density Functional Theory (DFT) predicts electron distribution, aiding in understanding reactivity (e.g., nucleophilic sites on pyrimidine) .
Q. What preliminary assays are recommended to assess biological activity?
Answer:
- Enzyme Inhibition Screens: Test against kinases (e.g., PI3K) or inflammatory targets (COX-2) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity () .
- Cell-Based Assays: Evaluate cytotoxicity (via MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HCT-116) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition vs. cellular activity?
Answer: Discrepancies often arise due to:
- Membrane Permeability: Use logP calculations (e.g., >3.0 indicates high lipophilicity) or Caco-2 cell models to assess bioavailability .
- Metabolic Stability: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) that reduce cellular efficacy .
- Off-Target Effects: Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH-Dependent Degradation Studies: Test stability across pH 1–8 to identify labile groups (e.g., benzoyl esters may hydrolyze in acidic conditions) .
- Formulation Additives: Co-solvents (e.g., cyclodextrins) or PEGylation can protect reactive moieties .
- Accelerated Stability Testing: Use Arrhenius modeling (40–60°C) to predict shelf-life and degradation pathways .
Q. How can computational models predict SAR for derivatives of this compound?
Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., PI3Kγ) to prioritize substituents enhancing binding (e.g., electron-withdrawing groups on pyrimidine) .
- QSAR Modeling: Correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioactivity data to guide synthetic priorities .
- Free Energy Perturbation (FEP): Quantify ΔΔG for proposed modifications to predict potency changes (±0.5 kcal/mol accuracy) .
Q. What analytical techniques validate reaction intermediates during scale-up?
Answer:
- In-line FTIR Monitoring: Tracks real-time formation of intermediates (e.g., benzoylated pyrrolidine) during continuous flow synthesis .
- Mass Spectrometry (LC-MS): Identifies by-products (e.g., over-oxidized pyrimidine) with ppm-level accuracy .
- Crystallographic Data: For critical intermediates, single-crystal X-ray structures confirm regiochemistry and avoid isomeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
